molecular formula C8H3BrClN3O4 B8352023 7-Bromo-6-chloro-5-nitro-1,4-dihydro-2,3-quinoxalinedione

7-Bromo-6-chloro-5-nitro-1,4-dihydro-2,3-quinoxalinedione

Cat. No.: B8352023
M. Wt: 320.48 g/mol
InChI Key: DQKMWWRESVLPIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Bromo-6-chloro-5-nitro-1,4-dihydro-2,3-quinoxalinedione is a useful research compound. Its molecular formula is C8H3BrClN3O4 and its molecular weight is 320.48 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H3BrClN3O4

Molecular Weight

320.48 g/mol

IUPAC Name

7-bromo-6-chloro-5-nitro-1,4-dihydroquinoxaline-2,3-dione

InChI

InChI=1S/C8H3BrClN3O4/c9-2-1-3-5(6(4(2)10)13(16)17)12-8(15)7(14)11-3/h1H,(H,11,14)(H,12,15)

InChI Key

DQKMWWRESVLPIX-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=C(C(=C1Br)Cl)[N+](=O)[O-])NC(=O)C(=O)N2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 6-chloro-5-nitro-1,4-dihydroquinoxaline-2,3-dione (35 mg, 0.14 mmol) in DMF (0.35 mL), N-bromosuccinimide (39 mg, 0.22 mmol) was added and the solution was stirred at 28° C. for 5 days. The resulting solution was then diluted with water (3.5 mL) and the yellow solid was filtered, washed with water (2.0 mL) and dried to obtain 42 mg crude product as a yellow powder. It was purified by successive crystallization (three times) from DMSO-water (3:1) to furnish 18 mg (44%) of pure title compound as shining yellow flakes, m.p.>350° C.; 1H NMR (DMSO-d6): δ7.483 (s, 1H), 12.222 (s, 1H), 12.323 (br s, 1H); IR (KBr, cm-1): 3418, 3118, 1700, 1550, 1400, 1350, 1006, 675, 562.
Quantity
35 mg
Type
reactant
Reaction Step One
Quantity
39 mg
Type
reactant
Reaction Step One
Name
Quantity
0.35 mL
Type
solvent
Reaction Step One
Name
Quantity
3.5 mL
Type
solvent
Reaction Step Two

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